Cas no 1597079-29-2 (1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene)

1-クロロ-3-{2-ヨード-1-(3-メチルブタン-2-イル)オキシエチル}ベンゼンは、有機合成中間体として重要な化合物です。分子内にヨード基とクロロベンゼン骨格を有し、さらにエーテル結合を介して3-メチルブタン-2-イルオキシ基が導入された構造特徴を持ちます。このユニークな構造により、パラジウム触媒を用いたカップリング反応や置換反応における多様な変換が可能です。特に、ヨード基の高い反応性を活かした精密有機合成において有用性が認められており、医薬品や機能性材料の合成中間体としての応用が期待されます。安定性に優れ、適切な条件下で長期保存が可能な点も利点です。

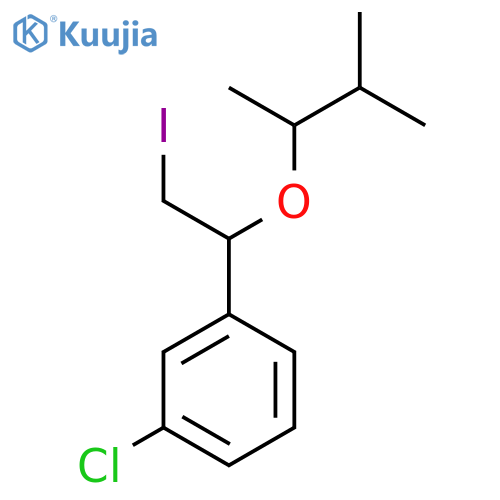

1597079-29-2 structure

商品名:1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 化学的及び物理的性質

名前と識別子

-

- 1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene

- 1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene

- EN300-1132573

- 1597079-29-2

-

- インチ: 1S/C13H18ClIO/c1-9(2)10(3)16-13(8-15)11-5-4-6-12(14)7-11/h4-7,9-10,13H,8H2,1-3H3

- InChIKey: GIWKLPWRQSUERE-UHFFFAOYSA-N

- ほほえんだ: ICC(C1C=CC=C(C=1)Cl)OC(C)C(C)C

計算された属性

- せいみつぶんしりょう: 352.00909g/mol

- どういたいしつりょう: 352.00909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 9.2Ų

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132573-5g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1132573-10g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1132573-0.25g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1132573-1.0g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 1g |

$928.0 | 2023-06-09 | ||

| Enamine | EN300-1132573-5.0g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 5g |

$2692.0 | 2023-06-09 | ||

| Enamine | EN300-1132573-0.05g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1132573-0.1g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1132573-10.0g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 10g |

$3992.0 | 2023-06-09 | ||

| Enamine | EN300-1132573-2.5g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1132573-0.5g |

1-chloro-3-{2-iodo-1-[(3-methylbutan-2-yl)oxy]ethyl}benzene |

1597079-29-2 | 95% | 0.5g |

$809.0 | 2023-10-26 |

1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

1597079-29-2 (1-chloro-3-{2-iodo-1-(3-methylbutan-2-yl)oxyethyl}benzene) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 57707-64-9(2-azidoacetonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量